molecular formula C10H11N3OS B2840091 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one CAS No. 384342-02-3

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one

Cat. No.: B2840091
CAS No.: 384342-02-3
M. Wt: 221.28
InChI Key: CLNUGICORCVFAB-UHFFFAOYSA-N
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Description

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the mercapto group (–SH) and the pyrido[2,3-D]pyrimidinone core makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrido[2,3-D]pyrimidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydrogen atoms on the pyrido[2,3-D]pyrimidinone ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed for substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Halogenated, alkylated, and acylated derivatives.

Scientific Research Applications

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe for studying biological processes involving sulfur-containing compounds.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with molecular targets through the mercapto group and the pyrido[2,3-D]pyrimidinone core. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. Additionally, it can interact with nucleic acids and other biomolecules, influencing cellular processes such as gene expression and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. The combination of the pyrido[2,3-D]pyrimidinone core and the mercapto group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,5,7-trimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-5-4-6(2)11-8-7(5)9(14)12-10(15)13(8)3/h4H,1-3H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNUGICORCVFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NC(=S)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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